molecular formula C12H22Cl2N2 B2436136 (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride CAS No. 2460749-19-1

(2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride

Cat. No.: B2436136
CAS No.: 2460749-19-1
M. Wt: 265.22
InChI Key: BSYCLHRJLJUWHF-UHFFFAOYSA-N
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Description

N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylphenyl group and a methylethane-1,2-diamine moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride typically involves the reaction of 3,4-dimethylaniline with methacrylic acid in the presence of a catalyst such as hydroquinone. The reaction is carried out in a solvent like toluene at elevated temperatures (around 70°C) for an extended period (24 hours). After the reaction, the product is isolated and purified through various techniques such as crystallization and filtration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-[(3,4-dimethylphenyl)methyl]-N'-methylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.2ClH/c1-10-4-5-12(8-11(10)2)9-14(3)7-6-13;;/h4-5,8H,6-7,9,13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYCLHRJLJUWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN(C)CCN)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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